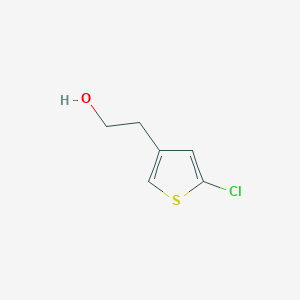

2-(5-Chlorothiophen-3-YL)ethan-1-OL

Description

Contextualization within Thiophene (B33073) Heterocyclic Chemistry Research

Thiophene is a five-membered aromatic ring containing a sulfur atom. It is a fundamental heterocyclic compound that has garnered significant attention from chemists due to its unique electronic properties and reactivity. Thiophene and its derivatives are integral components in a wide array of pharmacologically active compounds and advanced materials. Research in this area is robust, continually exploring new synthetic methods and applications for this versatile heterocycle. The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.

Importance of Functionalized Thiophene Derivatives in Contemporary Organic Chemistry

The true utility of the thiophene ring is realized through the introduction of various functional groups. Functionalization allows chemists to fine-tune the molecule's steric and electronic properties, which in turn influences its reactivity and biological activity. Thiophene is often used as a bioisostere for a phenyl ring in drug design, where the sulfur atom can enhance interactions with biological targets, such as enzymes and receptors.

The synthesis of functionalized thiophenes is a major focus of contemporary organic chemistry. Researchers have developed numerous methods to create substituted thiophenes with precise control over the position and type of functional groups. These derivatives serve as crucial building blocks, or intermediates, for constructing more complex molecules with applications ranging from pharmaceuticals to organic electronics. The ability to introduce moieties like halogens (e.g., chlorine) and alcohol groups is particularly important, as these functional groups open up a wide range of subsequent chemical transformations.

Overview of Research Trajectories for 2-(5-Chlorothiophen-3-YL)ethan-1-OL (B6159363)

While the broader class of functionalized chlorothiophenes is well-documented as being important for synthetic chemistry, specific and detailed research findings on this compound are not extensively reported in publicly available scientific literature. Its chemical structure, featuring a reactive chlorine atom and a primary alcohol, strongly suggests its role as a chemical intermediate.

The alcohol group (-OH) can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The chlorine atom on the thiophene ring can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming new carbon-carbon bonds. Therefore, the primary research trajectory for a compound like this compound is its use as a versatile building block for the synthesis of more elaborate thiophene-containing target molecules. Chemical suppliers list related compounds, such as 1-(5-Chlorothiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one, which indicates that the 5-chlorothiophen-3-yl scaffold is utilized in the creation of larger, more complex chemical entities. bldpharm.com

Chemical Data Tables

The following tables provide key data for thiophene and the specific compound of interest.

Table 1: Properties of Thiophene

| Property | Value |

|---|---|

| Chemical Formula | C₄H₄S |

| Molar Mass | 84.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 84 °C (183 °F) |

| Classification | Aromatic Heterocycle |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆H₇ClOS |

| Molecular Weight | 162.64 g/mol |

| Synonyms | 2-(5-Chlorothiophen-3-yl)ethanol |

| CAS Number | 900799-36-8 |

| Structural Features | 5-membered thiophene ring, C5-chloro substituent, C3-ethanol substituent |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chlorothiophen-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClOS/c7-6-3-5(1-2-8)4-9-6/h3-4,8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFNZPGTJHMTHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2 5 Chlorothiophen 3 Yl Ethan 1 Ol

Chemical Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in 2-(5-chlorothiophen-3-yl)ethan-1-ol (B6159363) is an electron-rich aromatic system, susceptible to various transformations. The presence of a chloro substituent and an ethanol (B145695) side chain influences the regioselectivity and reactivity of the ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. mnstate.edumasterorganicchemistry.com In the case of this compound, the outcome of EAS reactions is directed by the combined electronic and steric effects of the existing substituents. The chloro group is a deactivating, ortho-para directing group, while the 2-hydroxyethyl group is generally a weakly activating, ortho-para directing group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the thiophene ring, typically using a Lewis acid catalyst. youtube.com

Nitration: Introduction of a nitro group (NO2) using a mixture of nitric and sulfuric acids. masterorganicchemistry.comyoutube.com

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The substitution pattern will be determined by the directing effects of the chloro and ethanol substituents.

Nucleophilic Substitution Reactions at the Chloro-Thiophene Moiety

The chlorine atom on the thiophene ring can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. mdpi.com These reactions are particularly effective when the aromatic ring is activated by electron-withdrawing groups. nih.gov While the ethanol group is not strongly electron-withdrawing, SNAr can still be achieved under specific conditions.

Potential nucleophiles for these reactions include:

Amines

Alkoxides

Thiolates

The success of these substitutions often depends on the reaction conditions, such as temperature, solvent, and the nature of the nucleophile. rsc.org

Metalation and Cross-Coupling Strategies for Thiophene Functionalization

Metalation of the thiophene ring, followed by reaction with an electrophile, is a powerful tool for introducing a wide range of functional groups. This can be achieved through direct deprotonation with a strong base (e.g., organolithium reagents) or through metal-halogen exchange. The resulting organometallic intermediate can then participate in various cross-coupling reactions.

Common cross-coupling reactions for thiophene functionalization include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst.

Stille Coupling: Reaction with an organotin reagent in the presence of a palladium catalyst.

Heck Reaction: Palladium-catalyzed reaction with an alkene. google.com

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne.

These methods offer a versatile approach to creating new carbon-carbon and carbon-heteroatom bonds at the thiophene ring.

Reactions Involving the Ethan-1-OL Functional Group

The primary alcohol functionality of this compound is a key site for a variety of chemical transformations.

Oxidation and Reduction Reactions of the Hydroxyl Group

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

| Transformation | Reagent Examples | Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | 2-(5-Chlorothiophen-3-yl)acetaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4) | 2-(5-Chlorothiophen-3-yl)acetic acid |

Conversely, while the hydroxyl group is already in a reduced state, the term "reduction" in this context might refer to the conversion of derivatives of the alcohol, such as esters or aldehydes, back to the alcohol.

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group readily undergoes esterification and etherification reactions to form a wide array of derivatives. sigmaaldrich.comsigmaaldrich.com

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) yields an ester. This reaction is often catalyzed by an acid or a base.

Etherification: The formation of an ether can be achieved through various methods, most notably the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.

These derivatization reactions are valuable for modifying the physical and chemical properties of the parent compound.

Transition Metal-Mediated Transformations of the Alcohol Moiety

The primary alcohol group of this compound is amenable to various transition metal-mediated transformations, most notably oxidation reactions. These reactions are fundamental in converting the alcohol into more synthetically versatile functional groups like aldehydes and carboxylic acids.

Oxidation to Aldehydes and Carboxylic Acids:

The selective oxidation of primary alcohols to aldehydes or carboxylic acids is a cornerstone of organic synthesis. Transition metal catalysts, particularly those based on ruthenium and palladium, are often employed for these transformations due to their high efficiency and selectivity under mild conditions.

Ruthenium-Catalyzed Oxidation: Ruthenium complexes in various oxidation states can catalyze the oxidation of alcohols. For instance, ruthenium(III) chloride (RuCl₃) in the presence of a co-oxidant can facilitate the conversion of primary alcohols to carboxylic acids. rptu.de Similarly, tetrapropylammonium (B79313) perruthenate (TPAP), a milder ruthenium(VII) oxidant, is well-known for the selective oxidation of primary alcohols to aldehydes. While specific studies on this compound are not prevalent, the established reactivity of these ruthenium catalysts suggests their potential applicability. The oxidation would likely yield 2-(5-chlorothiophen-3-yl)acetaldehyde or 2-(5-chlorothiophen-3-yl)acetic acid (a known compound), depending on the reaction conditions and the oxidant used. uni.lu

Palladium-Catalyzed Oxidation: Palladium catalysts are also highly effective for the aerobic oxidation of alcohols. The Wacker-type oxidation, traditionally used for alkenes, has been adapted for alcohols. nih.gov Palladium(II) complexes, often in the presence of a co-catalyst and molecular oxygen as the terminal oxidant, can convert primary alcohols to aldehydes or carboxylic acids. nih.gov For example, a Pd(OAc)₂/Fe(Pc) (Pc = phthalocyanine) system could potentially be used. nih.gov The application of such a system to this compound would be expected to produce the corresponding aldehyde or carboxylic acid.

The following table summarizes potential transition metal-mediated oxidation reactions of the alcohol moiety.

| Starting Material | Catalyst System | Potential Product | Product Type |

| This compound | RuCl₃ / Co-oxidant | 2-(5-Chlorothiophen-3-yl)acetic acid | Carboxylic Acid |

| This compound | TPAP / NMO | 2-(5-Chlorothiophen-3-yl)acetaldehyde | Aldehyde |

| This compound | Pd(OAc)₂ / O₂ | 2-(5-Chlorothiophen-3-yl)acetaldehyde | Aldehyde |

Table 1: Potential Transition Metal-Mediated Oxidations of this compound

Role of this compound as a Synthetic Intermediate

With its combination of a reactive alcohol and a functionalized thiophene ring, this compound is a versatile building block for the synthesis of more complex molecules, including various heterocyclic systems and advanced organic structures.

The structure of this compound is particularly well-suited for the construction of fused heterocyclic systems, where the thiophene ring serves as the foundation. After conversion of the alcohol to an amine, the resulting 2-(5-chlorothiophen-3-yl)ethanamine becomes a key precursor for classical cyclization reactions.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic structures from a β-arylethylamine and an aldehyde or ketone. nih.govnih.gov The 2-(5-chlorothiophen-3-yl)ethanamine, derived from the parent alcohol, could undergo condensation with an aldehyde to form an imine, which then cyclizes under acidic conditions. This would lead to the formation of a thieno[3,2-c]piperidine ring system, a core structure in various biologically active molecules. The reaction is known to proceed for a wide variety of substrates. researchgate.netmdpi.com

Bischler-Napieralski Reaction: The Bischler-Napieralski reaction provides access to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. organic-chemistry.orgwikipedia.org The amine derived from this compound can be acylated to form the corresponding amide. Treatment of this amide with a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), would induce cyclization onto the thiophene ring, yielding a dihydrothieno[3,2-c]pyridine derivative. organic-chemistry.orgwikipedia.org These can be further oxidized to the aromatic thieno[3,2-c]pyridines. wikipedia.org

The table below illustrates the potential of this compound derivatives in the synthesis of complex heterocycles.

| Precursor from this compound | Reaction | Reagents | Product Heterocyclic System |

| 2-(5-Chlorothiophen-3-yl)ethanamine | Pictet-Spengler | Aldehyde, Acid | Thieno[3,2-c]piperidine |

| N-Acyl-2-(5-chlorothiophen-3-yl)ethylamine | Bischler-Napieralski | POCl₃ or P₂O₅ | Dihydrothieno[3,2-c]pyridine |

Table 2: Synthesis of Complex Heterocycles

The chloro-substituted thiophene ring in this compound is a handle for various palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon bonds. wikipedia.org These reactions allow for the elaboration of the thiophene core, leading to advanced organic structures. The alcohol functionality would likely require protection prior to these transformations.

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. wikipedia.orgorganic-chemistry.org The 5-chloro-3-(2-hydroxyethyl)thiophene, after protection of the alcohol group (e.g., as a silyl (B83357) ether), could be coupled with various alkenes in the presence of a palladium catalyst and a base. This would introduce a vinyl substituent at the 5-position of the thiophene ring, creating a more complex and functionalized molecule. The reaction is widely used in the synthesis of fine chemicals. researchgate.net

Suzuki Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide. libretexts.org The protected form of this compound could react with a variety of aryl or vinyl boronic acids or esters. This would result in the formation of a biaryl or vinyl-substituted thiophene structure, significantly increasing the molecular complexity.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The chloro-thiophene derivative could be coupled with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst. This reaction would install an alkynyl group at the 5-position of the thiophene ring, providing a linear, rigid extension to the molecular framework.

The following table summarizes potential carbon-carbon bond-forming reactions.

| Protected Derivative of this compound | Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| 5-Chloro-3-(2-silyloxyethyl)thiophene | Heck | Alkene | Pd catalyst, Base | Thiophene-Alkene |

| 5-Chloro-3-(2-silyloxyethyl)thiophene | Suzuki | Boronic acid/ester | Pd catalyst, Base | Thiophene-Aryl/Vinyl |

| 5-Chloro-3-(2-silyloxyethyl)thiophene | Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Thiophene-Alkyne |

Table 3: Potential Carbon-Carbon Bond Forming Reactions

Advanced Spectroscopic and Spectrometric Characterization of 2 5 Chlorothiophen 3 Yl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 2-(5-chlorothiophen-3-yl)ethan-1-ol (B6159363) and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed atom-by-atom map of the molecule.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For derivatives of this compound, the ¹H NMR spectra typically exhibit distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring, the protons of the ethyl group, and the hydroxyl proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons, which is in turn affected by the presence of the chlorine atom and the hydroxyl group.

For instance, in a related compound, (S)-1-(Thiophen-3-yl)ethanol, the methyl group protons appear as a doublet, the methine proton as a quartet, and the hydroxyl proton as a singlet. The aromatic protons on the thiophene ring show complex multiplicity. rsc.org The coupling between adjacent non-equivalent protons, known as spin-spin coupling, results in the splitting of signals into multiplets, with the coupling constant (J), measured in Hertz (Hz), providing valuable information about the dihedral angles between the coupled protons.

Table 1: Representative ¹H NMR Data for Thiophene Ethanol (B145695) Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| (S)-1-Phenylethanol | CDCl₃ | 1.49–1.50 (d, J = 6.5 Hz, 3H), 2.01 (s, 1H), 4.91 (q, J = 6.5 Hz, 1H), 7.26–7.39 (m, 5H) rsc.org |

| (S)-1-(Thiophen-2-yl)ethanol | CDCl₃ | Not explicitly detailed, but part of a series of synthesized alcohols. rsc.org |

| (S)-1-(Thiophen-3-yl)ethanol | CDCl₃ | Not explicitly detailed, but part of a series of synthesized alcohols. rsc.org |

This table is for illustrative purposes and shows data for related compounds to provide context for the expected spectral features of this compound.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

The spectrum would be expected to show signals for the two carbons of the ethyl group and the four carbons of the chlorothiophene ring. The carbon attached to the chlorine atom (C5) and the carbon bearing the ethanol substituent (C3) would have characteristic chemical shifts. For example, in related thiophene derivatives, the carbon atoms of the thiophene ring typically resonate in the aromatic region of the spectrum. nih.gov

Table 2: Representative ¹³C NMR Data for Thiophene Ethanol Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| (S)-1-Phenylethanol | CDCl₃ | 25.1, 70.4, 125.4, 127.4, 128.5, 145.9 rsc.org |

| (S)-1-(Thiophen-2-yl)ethanol | CDCl₃ | Not explicitly detailed, but part of a series of synthesized alcohols. rsc.org |

| (S)-1-(Thiophen-3-yl)ethanol | CDCl₃ | Not explicitly detailed, but part of a series of synthesized alcohols. rsc.org |

This table is for illustrative purposes and shows data for related compounds to provide context for the expected spectral features of this compound.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the case of this compound, a COSY spectrum would show cross-peaks between the protons of the ethyl group, confirming their connectivity. It would also help in assigning the coupled protons on the thiophene ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com An HSQC spectrum is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, it would definitively link the proton signals of the CH₂ and CH groups of the ethanol side chain to their corresponding carbon signals. github.io

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu The HMBC spectrum is crucial for piecing together the different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons), such as C3 and C5 of the thiophene ring. emerypharma.com For instance, correlations would be expected between the protons of the ethyl group and the C3 carbon of the thiophene ring.

The combination of these 2D NMR experiments allows for a rigorous and complete structural elucidation of this compound and its derivatives. ethz.ch

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the dynamics of its vibrations.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of specific groups. In the FT-IR spectrum of this compound, key absorption bands would be expected for:

O-H stretch : A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. rsc.org

C-H stretch : Bands in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the ethyl group.

Aromatic C-H stretch : Weaker bands typically above 3000 cm⁻¹ for the C-H bonds on the thiophene ring.

C-O stretch : A strong band in the region of 1000-1260 cm⁻¹ due to the stretching of the carbon-oxygen bond.

C-Cl stretch : A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Thiophene ring vibrations : Characteristic bands in the fingerprint region (below 1600 cm⁻¹) arising from the stretching and bending vibrations of the thiophene ring.

Studies on related compounds like 2-acetyl-5-chlorothiophene (B429048) have utilized FT-IR spectroscopy to identify and assign these characteristic vibrational modes. researchgate.netnih.gov

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3600 - 3200 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=C stretch (thiophene) | ~1600 - 1450 |

| C-O stretch (alcohol) | 1260 - 1000 |

| C-Cl stretch | 800 - 600 |

This table provides a generalized expectation of absorption bands based on known functional group frequencies.

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the thiophene ring, including the C=C and C-S stretching modes. The C-Cl stretch would also be observable. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of the experimental vibrational frequencies observed in both FT-IR and Raman spectra of thiophene derivatives. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and probing the structure of this compound and its derivatives. The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound. For this compound, the monoisotopic mass is approximately 161.99 Da. nih.gov The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak at M+2 has an intensity of about one-third of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

The fragmentation of the molecular ion upon electron impact ionization provides valuable structural information. chemguide.co.uk For alcohols like this compound, fragmentation patterns often involve the cleavage of bonds adjacent to the oxygen atom. libretexts.org Common fragmentation pathways include:

Alpha-Cleavage: The bond between the carbon atom bearing the hydroxyl group and the adjacent carbon of the ethyl chain can break, leading to the loss of a CH₂OH radical and the formation of a stable thienyl-methyl cation.

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (loss of 18 m/z), particularly under thermal or energetic ionization conditions. tutorchase.com

Thiophene Ring Fragmentation: The stable aromatic thiophene ring can also fragment, although this typically requires higher energy. Cleavage can lead to the loss of fragments like C₂H₂S or HCl.

The fragmentation patterns of organic compounds are predictable to a degree based on their functional groups. libretexts.orgtutorchase.com The stability of the resulting fragment ions is a key factor; more stable ions will produce more intense peaks in the spectrum. chemguide.co.uk For instance, the formation of a secondary carbocation during fragmentation is generally more favored than a primary one. chemguide.co.uk

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, providing another layer of analytical data for structural confirmation. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Isomers of Chloro-Thiophenylethanol

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 162.99790 | 129.6 |

| [M+Na]⁺ | 184.97984 | 139.8 |

| [M-H]⁻ | 160.98334 | 132.8 |

| [M+NH₄]⁺ | 180.02444 | 153.3 |

| [M+K]⁺ | 200.95378 | 135.7 |

| [M+H-H₂O]⁺ | 144.98788 | 126.2 |

Data derived from predicted values for 2-(2-chlorothiophen-3-yl)ethanol, an isomer of the title compound. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a powerful technique for investigating the electronic structure of molecules containing chromophores. In this compound, the chlorothiophene ring acts as the primary chromophore. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy orbital (typically a π* anti-bonding orbital).

The UV-Vis spectrum of thiophene and its derivatives is characterized by absorption bands resulting from π→π* electronic transitions. researchgate.net The position and intensity of these bands are highly sensitive to the nature and position of substituents on the thiophene ring. nii.ac.jp

Key factors influencing the UV-Vis spectrum include:

Conjugation: The extent of the π-conjugated system is a dominant factor. Increased conjugation, for instance in polymers of thiophene derivatives, leads to a bathochromic (red) shift, where the absorption maximum (λ_max_) moves to a longer wavelength. diva-portal.orgrsc.org

Substituent Effects: Electron-donating groups (like the ethanol group, albeit weakly) and electron-withdrawing groups (like chlorine) attached to the thiophene ring can perturb the energy levels of the π orbitals, causing shifts in λ_max_. A 2-substituent on a thiophene ring generally conjugates more effectively with the ring than a 3-substituent. nii.ac.jp

Solvent Polarity: The polarity of the solvent can influence the absorption spectrum, a phenomenon known as solvatochromism. For π→π* transitions, an increase in solvent polarity often leads to a red shift in the absorption maximum. researchgate.net

Theoretical calculations using methods like time-dependent density functional theory (TD-DFT) can complement experimental spectra by helping to assign the specific electronic states involved in the observed transitions. diva-portal.org The planarity of the conjugated thiophene system is directly linked to shifts in the main absorption peak. diva-portal.org

Table 2: Typical UV Absorption Data for Substituted Thiophenes

| Compound Type | Transition Type | Typical λ_max_ Range (nm) | Notes |

|---|---|---|---|

| Monosubstituted Thiophenes | π→π* | 230 - 280 | Position depends on substituent and its position (2- vs 3-). nii.ac.jp |

| Donor-Acceptor Thiophenes | Intramolecular Charge Transfer (ICT) | 350 - 500+ | Significant red-shift due to enhanced charge transfer. diva-portal.org |

X-ray Crystallography for Solid-State Structural Determination

For a molecule like this compound, a single-crystal X-ray diffraction experiment would reveal:

Molecular Conformation: The exact spatial orientation of the ethanol side chain relative to the chlorothiophene ring.

Bond Parameters: Precise measurements of the C-S, C-C, C-Cl, C-O, and C-H bond lengths and the angles between them. For example, in a related gold(I) complex containing a diphenyl(thiophen-2-yl)phosphine ligand, the Au-P and Au-Cl bond lengths were determined to be 2.226(2) Å and 2.287(2) Å, respectively, with a P-Au-Cl bond angle of 179.42(9)°. researchgate.net

Crystal Packing and Intermolecular Interactions: How individual molecules are arranged in the crystal lattice. This includes identifying and quantifying non-covalent interactions such as hydrogen bonds (involving the hydroxyl group) and C-H···π interactions, which can influence the physical properties of the solid. researchgate.net

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.

The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While specific crystallographic data for this compound is not publicly available, the principles of the technique and the type of data obtained are well-established from studies on numerous other thiophene derivatives. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-chlorothiophen-3-yl)ethanol |

| 1-(5-Chlorothiophen-2-yl)ethan-1-ol |

| Bis(5-chlorothiophen-3-yl)ethane-1,2-dione |

Computational and Theoretical Investigations of 2 5 Chlorothiophen 3 Yl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio)

Quantum chemical calculations are powerful tools for elucidating the molecular properties of chemical compounds. For 2-(5-Chlorothiophen-3-YL)ethan-1-OL (B6159363), methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights into its behavior at the atomic level. DFT, particularly with hybrid functionals like B3LYP, has been shown to be effective for studying thiophene (B33073) derivatives, offering a good balance between accuracy and computational cost. e3s-conferences.orgresearchgate.net These methods are instrumental in predicting the molecule's geometry, electronic structure, and spectroscopic properties.

Geometry Optimization and Molecular Structure Prediction

The first step in a computational study is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process would involve finding the minimum energy conformation of the thiophene ring and the ethanolic side chain. The planarity of the thiophene ring is a key feature, although substituents can cause minor deviations. nih.gov The rotational freedom of the C-C and C-O bonds in the ethan-1-ol side chain allows for various conformers.

Computational studies on similar thiophene derivatives have shown that the bond lengths and angles are influenced by the nature and position of substituents. For instance, in a related dichlorothiophene derivative, the thiophene ring was found to be essentially planar. researchgate.net The bond lengths within the thiophene ring of this compound are expected to be intermediate between single and double bonds, characteristic of its aromatic nature. The C-Cl and C-S bond lengths will be influenced by the electronic effects of the substituents. The optimized geometry is crucial as it forms the basis for all subsequent computational analyses.

Table 1: Predicted Bond Lengths and Angles for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP) |

|---|---|

| C=C (thiophene) | ~1.37 - 1.42 Å |

| C-C (thiophene) | ~1.41 - 1.45 Å |

| C-S (thiophene) | ~1.70 - 1.75 Å |

| C-Cl | ~1.72 - 1.76 Å |

| C-C (side chain) | ~1.52 - 1.55 Å |

| C-O | ~1.42 - 1.45 Å |

| O-H | ~0.96 - 0.98 Å |

| C-S-C angle | ~92 - 94° |

| C-C-Cl angle | ~125 - 128° |

| C-C-O angle | ~108 - 112° |

Note: These are illustrative values based on typical data for similar molecules and would need to be confirmed by specific calculations for the title compound.

Electronic Structure Analysis and Bonding Properties

The electronic structure of this compound dictates its chemical behavior. The thiophene ring is an electron-rich aromatic system due to the lone pairs on the sulfur atom contributing to the π-system. The chlorine atom, being highly electronegative, acts as an electron-withdrawing group through the sigma bond (inductive effect) but can also donate electron density to the π-system through its lone pairs (mesomeric effect). The hydroxyl group of the ethan-1-ol side chain also influences the electronic distribution.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding. For the title compound, NBO analysis would likely reveal significant delocalization within the thiophene ring, confirming its aromatic character. It would also quantify the interactions between the thiophene ring and its substituents, providing insights into the stability and reactivity of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, particularly on the sulfur atom and the double bonds. The LUMO, on the other hand, would likely have significant contributions from the antibonding orbitals of the thiophene ring and the C-Cl bond, reflecting the electron-withdrawing nature of the chlorine atom. The distribution of these orbitals provides a map of the likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net

Table 2: Predicted FMO Properties for this compound (Illustrative)

| Property | Predicted Value (DFT/B3LYP) |

|---|---|

| HOMO Energy | ~ -6.5 to -7.5 eV |

| LUMO Energy | ~ -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 eV |

Note: These are illustrative values based on typical data for similar molecules and would need to be confirmed by specific calculations for the title compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions around the chlorine atom would likely exhibit a positive potential, suggesting they are susceptible to nucleophilic attack. The MEP analysis would thus provide a visual representation of the molecule's reactivity, complementing the FMO analysis. researchgate.net

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies, which can then be correlated with experimental spectra to confirm the molecular structure and assign the observed bands to specific vibrations. iosrjournals.org

For this compound, the calculated vibrational spectrum would show characteristic bands for the thiophene ring, such as C-H, C=C, and C-S stretching and bending modes. nii.ac.jpglobalresearchonline.netresearchgate.net Additionally, the spectrum would feature vibrations corresponding to the ethan-1-ol side chain, including C-C, C-O, and O-H stretching, as well as various bending modes. The C-Cl stretching frequency would also be a prominent feature. By comparing the calculated frequencies with experimental data (if available), a detailed understanding of the molecule's vibrational properties can be achieved. It is common practice to scale the calculated frequencies to better match the experimental values, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in most calculations. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules interact with their neighbors through various non-covalent interactions, which determine the crystal packing. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions. nih.govscispace.comtandfonline.com The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close contact between molecules.

Applications of 2 5 Chlorothiophen 3 Yl Ethan 1 Ol in Materials Science and Organic Synthesis

A Promising Precursor for Advanced Polymer Systems

The unique arrangement of functional groups in 2-(5-Chlorothiophen-3-YL)ethan-1-OL (B6159363) makes it a compelling candidate for the synthesis of sophisticated polymer systems. The hydroxyl group offers a handle for further functionalization or for influencing solubility and processing characteristics, while the chlorinated thiophene (B33073) ring is a well-established unit for polymerization.

Crafting Organic Conductive Polymers and Polythiophenes

Polythiophenes are a major class of organic conductive polymers, renowned for their stability and tunable electronic properties. cmu.edu The performance of these materials is highly dependent on the nature of the side chains attached to the thiophene backbone and the regularity of the polymer chain. chemrxiv.org

The synthesis of polythiophenes can be achieved through various methods, including the chemical or electrochemical oxidation of monomeric units. mdpi.com For instance, FeCl₃-mediated oxidative polymerization is a common technique used to create polythiophenes from substituted thiophene monomers. mdpi.com More advanced methods, such as Grignard Metathesis (GRIM) polymerization and other metal-catalyzed cross-coupling reactions, allow for the synthesis of regioregular polythiophenes with highly controlled structures and, consequently, superior electronic properties. cmu.educhemrxiv.orgrsc.org

In this context, this compound could serve as a valuable monomer. The chlorine atom at the 5-position, along with the hydrogen at the 2-position, provides the necessary sites for oxidative polymerization to form a 2,5-linked polymer chain. The 3-yl-ethanol side chain would not only influence the resulting polymer's solubility and processability but also offer a reactive site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the material's properties.

Building Blocks for Organic Electronics

The field of organic electronics relies on semiconducting materials that can be processed into thin films for various devices. Polythiophenes are among the most studied materials for these applications due to their excellent performance and environmental stability. cmu.edu

Organic Field-Effect Transistors (OFETs): In OFETs, a key component is the organic semiconductor layer that modulates the flow of current. Polythiophenes, particularly those with controlled regioregularity and functional side chains, are widely used in this capacity. researchgate.netscilit.com Polymers derived from this compound could potentially be used as the active material in OFETs. The ethanol (B145695) side chain could enhance adhesion to substrates and influence the morphology of the thin film, which is critical for device performance.

Organic Light-Emitting Diodes (OLEDs): While less common than in OFETs and OSCs, functionalized polythiophenes also have applications in OLEDs, typically as charge-transporting or emissive layers. The ability to modify the side chain of a polymer derived from this compound could allow for the tuning of its emission color and charge-carrying capabilities.

A Versatile Intermediate in Chemical Synthesis

Beyond polymer science, the reactivity of the chloro and hydroxyl functional groups, combined with the thiophene core, positions this compound as a versatile intermediate for the synthesis of a range of non-biological target molecules.

Synthesizing Specialty Chemicals and Functional Materials

The term "specialty chemicals" refers to a broad category of molecules produced for specific applications. The structure of this compound allows it to be a precursor to various thiophene-containing compounds. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups like esters or ethers. The chlorine atom can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. These transformations could lead to the synthesis of:

Functional Dyes and Pigments: The thiophene ring is a component of many chromophores.

Ligands for Coordination Chemistry: The sulfur atom and other introduced functionalities can act as coordination sites for metal ions.

Building Blocks for Larger π-Conjugated Systems: It can be used in the synthesis of oligothiophenes or more complex aromatic structures for materials science applications.

Developing New Synthetic Reagents and Catalysts

The development of novel reagents and catalysts is fundamental to advancing chemical synthesis. The this compound scaffold could be elaborated into more complex structures designed to act as catalysts. For instance, the ethanol side chain could be modified to incorporate a chiral center and a coordinating group, creating a chiral ligand for asymmetric catalysis. Such ligands are crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals. The thiophene ring itself can influence the electronic environment of a catalytic metal center, thereby tuning its reactivity and selectivity.

A Platform for Fundamental Research in Catalysis

While specific studies on the catalytic use of this compound are not prominent, its structure is highly relevant to fundamental research in both heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis: In heterogeneous catalysis, a catalyst in a different phase from the reactants is often supported on a solid material. The hydroxyl group of this compound could be used to anchor it to a solid support like silica (B1680970) or alumina. Subsequent modification of the thiophene ring could then install a catalytically active site. This would allow for the study of how the thiophene unit influences the catalytic activity and for the development of recyclable catalysts.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. As mentioned, derivatives of this compound could serve as ligands for metal complexes used in homogeneous catalysis. The electronic properties of the chlorinated thiophene ring can be systematically studied to understand their effect on the catalytic cycle of reactions such as cross-coupling, hydrogenation, or hydroformylation.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

While classical methods for thiophene (B33073) synthesis, such as the Paal-Knorr or Gewald reactions, provide foundational pathways, future research should focus on developing more efficient, regioselective, and sustainable routes to 2-(5-Chlorothiophen-3-YL)ethan-1-OL (B6159363) and its derivatives. wikipedia.org Modern synthetic chemistry offers several avenues for exploration.

Furthermore, multicomponent reactions (MCRs) present an efficient strategy for creating complex thiophene derivatives in a single step. nih.gov Adapting MCRs could enable the rapid generation of a library of analogues of this compound with diverse functionalities, facilitating structure-activity relationship studies. Research into innovative approaches starting from acyclic precursors, such as the heterocyclization of functionalized alkynes, could also lead to more direct and atom-economical syntheses. mdpi.com

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Compounds for Synthesis |

|---|---|---|---|

| Metal-Catalyzed Cross-Coupling | High regioselectivity, broad functional group tolerance. | Optimization of catalysts and reaction conditions for chlorothiophenes. | 3-Acetyl-2,5-dichlorothiophene |

| Metal-Free Synthesis | Reduced toxicity, environmentally friendly. | Use of elemental sulfur or other sulfur sources with novel substrates. nih.gov | Buta-1-enes, Cyclopropyl derivatives nih.gov |

| Multicomponent Reactions (MCRs) | High efficiency (one-pot), reduced waste, rapid library generation. nih.gov | Design of novel MCRs tailored for substituted thiophenes. | Acyl chlorides, α-halo carbonyls, enaminones nih.gov |

Exploration of Advanced Characterization Techniques for In-Situ Studies

A deep understanding of the structure-property relationships of this compound, particularly when incorporated into larger systems like polymers or thin films, requires advanced characterization. While standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and elemental analysis are essential for confirming molecular structure nih.govnih.govresearchgate.net, future research must increasingly employ in-situ methods.

In-situ characterization techniques allow for the real-time observation of chemical and physical changes as they happen. For example, employing in-situ spectroscopic methods during polymerization reactions involving the hydroxyl group of this compound could provide critical mechanistic insights. Techniques like in-situ NMR or Raman spectroscopy can monitor the consumption of monomers and the formation of polymer chains, leading to better control over the final material's properties.

When this compound is used in the fabrication of electronic devices, in-situ characterization becomes invaluable. For instance, using field-emission scanning electron microscopy (FE-SEM) during the spin-coating or vacuum deposition of thin films can reveal how processing conditions affect morphology and crystallinity. nih.govresearchgate.netmdpi.com Furthermore, techniques like grazing-incidence X-ray diffraction (GIXD) could be used in-situ to study the evolution of molecular packing and orientation in thin films under thermal annealing or in an operating organic field-effect transistor (OFET).

Expansion of Computational Modeling to Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become a powerful tool for predicting the properties of molecules and materials. researchgate.netnih.govrsc.org For a molecule like this compound, DFT can be used to calculate its molecular geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgtandfonline.com

Future research should expand these computational models to more complex systems. This includes:

Modeling in Solution and Solid State: Simulating the behavior of the molecule in different solvent environments and in the solid state to understand how intermolecular interactions influence its conformation and electronic properties.

Simulating Polymer Systems: Integrating the monomer unit into models of oligomers and polymers to predict the structural and electronic characteristics of resulting materials, such as polythiophenes. This can help in designing materials with optimal charge transport properties for electronic applications. wikipedia.org

Interaction with Other Materials: Modeling the interface between a thin film containing this compound and other materials, such as electrodes or dielectric layers in a device, to understand charge injection and transport phenomena.

Predicting Reactivity and Degradation: Using computational methods to predict the molecule's reactivity in various chemical environments and to understand potential degradation pathways, which is crucial for assessing the long-term stability of devices. researchgate.net

Biological Systems: Employing molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate the potential of its derivatives in biomedical applications, providing insights into binding energies with biological targets like proteins. researchgate.netresearchgate.net

Table 2: Key Parameters from Computational Modeling

| Computational Method | Predicted Property | Significance |

|---|---|---|

| DFT | HOMO/LUMO Energy Levels | Predicts electronic properties, charge transfer capabilities. rsc.orgtandfonline.com |

| DFT | Molecular Geometry, Bond Angles | Elucidates 3D structure and potential for intermolecular packing. researchgate.net |

| TD-DFT | Electronic Absorption Spectra | Predicts optical properties for applications in optoelectronics. researchgate.netnih.gov |

| Molecular Docking | Binding Energy/Affinity | Assesses potential for interaction with biological targets. researchgate.net |

Potential for New Applications in Emerging Materials Technologies

The functional groups on this compound make it a versatile building block for a variety of advanced materials. The thiophene core is a well-established component of organic semiconductors, known for its excellent electronic properties and stability. researchgate.netthieme-connect.com The hydroxyl group provides a reactive site for polymerization or attachment to other molecules, while the chlorine atom can be used to tune the electronic properties or as a leaving group for further functionalization.

Future applications could focus on several emerging areas:

Organic Electronics: This compound can serve as a monomer for the synthesis of novel conjugated polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OFETs). researchgate.netnumberanalytics.comresearchgate.net The chlorine and hydroxyl substituents allow for fine-tuning of the polymer's solubility, morphology, and electronic energy levels to optimize device performance.

Sensors: Thiophene-based materials have shown promise in chemical and biological sensors. researchgate.net Polymers derived from this compound could be designed to exhibit changes in their optical or electrical properties upon binding to specific analytes.

Biomedical Materials: Functionalized thiophenes are being explored for applications such as drug delivery and bioimaging. researchgate.netrsc.org The hydroxyl group could be used to attach bioactive molecules or to impart biocompatibility, while the thiophene backbone could provide fluorescence for imaging applications or be used in materials that control cell adhesion. nih.govresearchgate.net

Covalent Organic Frameworks (COFs): The rigid structure of the thiophene ring and the reactive hydroxyl group make this molecule a potential building block for creating highly ordered, porous COFs. researchgate.net These materials have potential applications in gas storage, catalysis, and sensing.

The successful realization of these applications will depend on interdisciplinary research that combines innovative synthesis, advanced characterization, and predictive computational modeling.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Chlorothiophen-3-YL)ethan-1-OL, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation-reduction pathways. For example, chlorothiophene derivatives may undergo substitution using hydroxylamine hydrochloride under reflux in ethanol, as seen in analogous syntheses . Temperature control (e.g., 60–80°C) and pH adjustment (neutral to mildly acidic) are critical to minimize side reactions like over-oxidation or polymerization. Catalysts such as KOH or NaBH₄ may enhance yield in reduction steps .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are essential for confirming the hydroxyl group and chlorothiophene moiety. For instance, NMR peaks near δ 4.8–5.2 ppm indicate the ethanol group, while thiophene protons appear at δ 6.5–7.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software resolves stereochemistry. Data-to-parameter ratios > 10:1 and R-factors < 0.06 ensure reliability .

Q. What are the typical reactivity profiles of this compound under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation : The hydroxyl group can be oxidized to a ketone using agents like KMnO₄ under acidic conditions. Side reactions (e.g., thiophene ring oxidation) require controlled stoichiometry .

- Reduction : NaBH₄ selectively reduces carbonyl derivatives without affecting the chlorothiophene ring .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in analyzing intermolecular interactions in crystalline forms of this compound?

- Methodological Answer : Mercury’s "Materials Module" enables packing similarity analysis and void visualization. For example, hydrogen-bonding motifs between hydroxyl groups and neighboring molecules can be quantified using distance-angle criteria. Cross-validation with SHELXL-refined structures ensures accuracy .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?

- Methodological Answer :

- Step 1 : Validate computational models (e.g., DFT-optimized geometries) against experimental SCXRD bond lengths (mean C–C deviation < 0.005 Å) .

- Step 2 : Reconcile NMR chemical shifts with predicted values using software like ACD/Labs. Deviations > 0.3 ppm may indicate solvent effects or tautomerism .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies in medicinal chemistry?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the thiophene or ethanol positions via Suzuki coupling or nucleophilic substitution .

- Screening : Use high-throughput crystallography (e.g., SHELXD for phase determination) to assess binding modes .

Q. What are the challenges in refining crystallographic data for this compound when twinning or disorder is present?

- Methodological Answer : SHELXL’s TWIN/BASF commands handle twinning by partitioning datasets into domains. For disorder, refine occupancy factors iteratively while restraining bond distances/angles to prevent overparameterization .

Data Management and Analysis

Q. How should researchers handle discrepancies in melting points or solubility data across literature sources?

- Methodological Answer :

- Reproducibility : Standardize measurement conditions (e.g., DSC heating rate: 10°C/min).

- Validation : Cross-check with PubChem or CAS Common Chemistry entries, noting purity levels (≥95% for reliable data) .

Q. What protocols ensure safe handling of this compound given limited safety data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.